N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide
Description
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative characterized by a 1,3-benzothiazole core substituted with methyl groups at the 4- and 7-positions and an acetamide moiety at the 2-position. The compound belongs to a class of heterocyclic molecules widely studied for their biological activities, including kinase inhibition and neuroprotective properties . Its molecular formula is C₁₁H₁₂N₂OS, with a molecular weight of 220.29 g/mol.
Structurally, the benzothiazole ring system provides a planar aromatic scaffold conducive to π-π stacking interactions in biological targets, while the acetamide group introduces hydrogen-bonding capabilities. These features make it a candidate for medicinal chemistry applications, particularly in targeting enzymes like casein kinase-1δ (CK-1δ), which is implicated in neurodegenerative diseases .
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-6-4-5-7(2)10-9(6)13-11(15-10)12-8(3)14/h4-5H,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTMSKUIPBRYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-mercaptoaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring .
Another method involves the use of microwave irradiation to accelerate the reaction between 2-aminothiophenol and acetic anhydride, resulting in higher yields and shorter reaction times .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts such as piperidine or triethylamine can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens, electrophiles, organic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide and its derivatives have been synthesized and evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives showed minimum inhibitory concentration (MIC) values ranging from 19.7 to 24.2 μM against Staphylococcus aureus. The synthesis often involves methods such as hydroxybenzotriazole coupling and carbodiimide activation, which facilitate the formation of biologically active compounds.
Anti-tubercular Properties
Research has highlighted the potential of benzothiazole derivatives as anti-tubercular agents. This compound has been tested alongside other derivatives for efficacy against Mycobacterium tuberculosis. Compounds showed promising results in vitro and in vivo, with some exhibiting better inhibition than standard drugs like isoniazid . The pharmacokinetic profiles of these compounds suggest good bioavailability and selective inhibition of target enzymes associated with tuberculosis .
Anti-inflammatory and Anti-diabetic Activities
Recent studies have synthesized a series of benzothiazole derivatives that were evaluated for their anti-inflammatory and anti-diabetic activities. Among these compounds, certain derivatives demonstrated significant anti-inflammatory effects in vitro, while others showed moderate inhibition of alpha-amylase, indicating potential for managing diabetes . The structural characteristics contributing to these activities include specific functional groups that enhance biological interactions .
Neuroprotective Potential
This compound has also been investigated for its neuroprotective properties. A series of compounds based on this structure were tested for their inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Some derivatives displayed excellent inhibitory activity against MAO-B and butyrylcholinesterase (BuChE), suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .
Synthesis Techniques
The synthesis of this compound typically involves various chemical reactions such as:
- Diazo-coupling
- Knoevenagel condensation
- Biginelli reaction
These methods allow for the modification of the compound to enhance its biological activity or to create new derivatives with unique properties .
Summary Table of Applications
| Application Area | Key Findings | Methodologies Used |
|---|---|---|
| Antimicrobial Activity | Effective against Staphylococcus aureus; MIC values: 19.7–24.2 μM | Hydroxybenzotriazole coupling; Carbodiimide activation |
| Anti-tubercular Activity | Better inhibition than isoniazid; good bioavailability | In vitro and in vivo testing; pharmacokinetic studies |
| Anti-inflammatory | Significant anti-inflammatory effects; moderate alpha-amylase inhibition | Synthesis of various benzothiazole derivatives; biological assays |
| Neuroprotective Potential | Excellent MAO-B inhibition; potential for Alzheimer’s treatment | Synthesis and testing against MAO and BuChE |
Mechanism of Action
The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division . This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide with structurally related benzothiazole derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Key Observations
Substituent Effects on Bioactivity :
- The 6-trifluoromethyl (CF₃) group in BTA significantly enhances inhibitory potency against CK-1δ (pIC₅₀ = 7.8), likely due to increased electron-withdrawing effects and improved target engagement . In contrast, the 4,7-dimethyl groups in the target compound may prioritize lipophilicity over direct electronic modulation.
- The 3,4,5-trimethoxyphenyl moiety in BTA contributes to π-π interactions with hydrophobic enzyme pockets, a feature absent in the simpler acetamide derivative .
Crystallographic and Stability Insights: The adamantyl-substituted analog (C₂₀H₂₄N₂O₂S) exhibits robust intermolecular hydrogen bonding (N–H⋯N) and van der Waals interactions, stabilizing its crystal lattice .
Synthetic Accessibility :
- The target compound’s synthesis is likely simpler than derivatives requiring multi-step functionalization (e.g., CF₃ or adamantyl groups). For example, BTA requires trifluoromethylation and methoxy substitution, which increase synthetic complexity and cost .
Pharmacokinetic Considerations: The 4,7-dimethyl groups may improve metabolic stability compared to methoxy or CF₃ substituents, which are prone to oxidative or hydrolytic degradation .
Table: Physicochemical Properties
| Property | This compound | BTA | Adamantyl Analog |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 4.1 | 5.3 |
| Hydrogen Bond Acceptors | 3 | 6 | 4 |
| Rotatable Bonds | 2 | 5 | 3 |
| Polar Surface Area (Ų) | 58 | 102 | 72 |
Research Findings and Implications
- Drug Design : The compound’s balance of moderate lipophilicity (LogP ~2.8) and planar structure makes it a versatile scaffold for further optimization. Introducing polar groups (e.g., sulfonamides as in ) could improve solubility without compromising target affinity.
Biological Activity
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzothiazole moiety that contributes to its biological properties. The presence of dimethyl groups enhances its lipophilicity and potentially its interaction with biological targets.
The compound exhibits its biological effects primarily through the inhibition of key enzymes involved in cellular processes:
- Enzyme Inhibition : It has been shown to inhibit topoisomerases and kinases, which are crucial for DNA replication and cell division.
- Antimicrobial Activity : this compound demonstrates significant antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents against infections.
Anticancer Properties
Research indicates that compounds with a benzothiazole structure exhibit various anticancer activities. For instance:
- Cytotoxicity Studies : In vitro studies have shown that this compound can reduce cell viability in cancer cell lines such as HeLa and HCT116. Initial screenings indicated a reduction in cell viability by 50% at concentrations around 10 µM .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | HeLa | 10 | Cytotoxic |
| This compound | HCT116 | 10 | Cytotoxic |
Antimicrobial Activity
The compound has shown promising results against various microbial strains:
- Antifungal and Antibacterial Effects : Studies have reported that it exhibits significant antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus.
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Study on Enzyme Inhibition : A study demonstrated that derivatives of benzothiazole could inhibit PI3Kα and mTOR pathways involved in cell growth. This suggests that this compound might similarly affect these pathways.
- Cytotoxicity Assessment : In a comparative study with other benzothiazole derivatives, this compound showed comparable cytotoxic effects against cancer cells, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
